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Known Mechanisms & Binding Interactions
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CAS No.: 26130-02-9

Cat. No.: S528488

Frentizole exhibits antimitotic activity by binding to the colchicine site on tubulin, a target for anticancer

drugs. Binding at this site involves interactions with specific sub-pockets [1].

The table below summarizes the key mechanistic and structural information available for frentizole:

Property Description Experimental Evidence/Notes
Primary Tubulin, at the colchicine binding Inhibits microtubule formation, arrests cell
Biological Target site [1] cycle at G2/M phase.
Binding Sub- Predominantly the AC Suggested by structural similarity to other
pocket subpockets of the colchicine site AC-binding ligands like nocodazole.

[1]
Key Binding Hydrogen bonding and Docking studies suggest it binds in different
Interactions hydrophobic contacts [1] modes; specific H-bond donors/acceptors

not detailed.

Quantitative 31 uyM (CHO-K1 cells, MTT assay) Indicates direct cellular toxicity at these
Cytotoxicity (ICso) and 46 pM (CHO-K1 cells, LDH concentrations.

assay) [2]
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Proposed Workflow for Characterizing Hydrogen
Bonds

To definitively characterize frentizole's hydrogen bonding patterns, an integrated experimental and

computational approach is required. The workflow below outlines the key steps:
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Output: Predicted Binding Pose
& H-bond Map

Output: Stable H-bond Occupancy
& Energetics

Output: High-Resolution Structure Output: Functional Impact
with H-bond Donors/Acceptors of Key Residues

Final Model: Validated H-bonding Pattern
for Drug Design

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s528488?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Integrated workflow to characterize frentizole-tubulin hydrogen bonding.

Step 1: Computational Docking and Dynamics

¢ Molecular Docking: Perform docking simulations to predict frentizole's binding pose within the
tubulin colchicine site, identifying potential hydrogen bonds between the ligand and key amino acid
residues (e.g., Asn, GlIn, Lys) [1].

¢ Molecular Dynamics (MD) Simulations: Run MD simulations to assess the stability of predicted
hydrogen bonds over time and calculate their free energy contribution using methods like MM/GBSA

[1].

Step 2: Experimental Structure Determination

e X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): Solve the high-resolution 3D
structure of the frentizole-ap-tubulin complex. This directly visualizes hydrogen bonding patterns by
identifying atoms in close proximity and suitable geometry [1].

Step 3: Functional Validation

¢ Site-Directed Mutagenesis: Mutate key tubulin residues identified as hydrogen bond partners (e.qg.,
converting Asn to Ala). A significant decrease in frentizole's potency in anti-proliferation or tubulin
polymerization assays would confirm the functional importance of that specific hydrogen bond [1].

Key Residues & Design Implications

While specific residues for frentizole are not mapped, the colchicine site is known to contain potential

hydrogen bond donors and acceptors like Cysf241, Asnf258, Metf259, and Vala318 [1].

¢ Benzothiazole Core: The nitrogen and sulfur atoms in the thiazole ring are key participants in
hydrogen bonding and other non-covalent interactions with biological targets [3].

¢ Strategic Modification: Introducing electron-withdrawing groups (e.g., fluorine) at the C-5 position or
a methoxy group at the C-6 position of the benzothiazole ring can enhance binding affinity, potency,
and metabolic stability [3]. This strategy could be used to optimize hydrogen bonding interactions.
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How to Proceed Further

The search results indicate that atomic-level structural data for the frentizole-tubulin complex is not yet

publicly available. To advance your research:

¢ Conduct Molecular Modeling: Use the crystal structure of tubulin (e.g., PDB ID 1SAOQ) to perform
your own docking studies as a starting hypothesis.

e Consult Specialized Databases: Search structural biology databases like the Protein Data Bank
(PDB) for any newly released structures containing frentizole.

e Focus on Analogues: Study the structures of tubulin bound to other colchicine-site ligands (e.g.,
nocodazole) to infer potential conserved hydrogen bonding patterns.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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